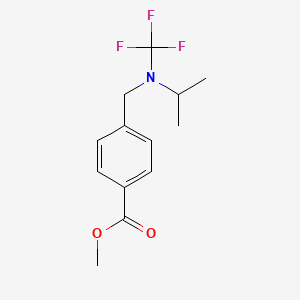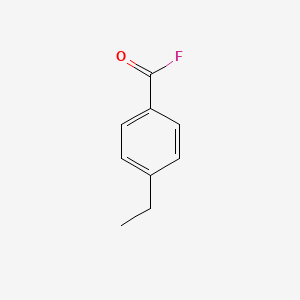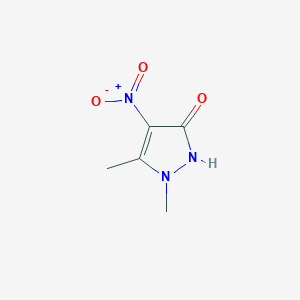
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitroacetophenone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazolone compound. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a crystalline form .
化学反応の分析
Types of Reactions
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,5-Dimethyl-4-amino-1,2-dihydro-3H-pyrazol-3-one, while nucleophilic substitution can introduce various functional groups at the methyl positions .
科学的研究の応用
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemistry: The compound is used in the development of agrochemicals such as pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.
作用機序
The mechanism of action of 1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .
類似化合物との比較
Similar Compounds
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one: This compound is a metabolite of aminopyrine and has similar structural features but different functional groups.
4-Methylaminoantipyrine: Another related compound with a similar pyrazolone core but different substituents.
Uniqueness
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolone derivatives that may lack such functional groups .
特性
CAS番号 |
61885-22-1 |
|---|---|
分子式 |
C5H7N3O3 |
分子量 |
157.13 g/mol |
IUPAC名 |
2,3-dimethyl-4-nitro-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)6-7(3)2/h1-2H3,(H,6,9) |
InChIキー |
NQDGRFWJFDMVPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NN1C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



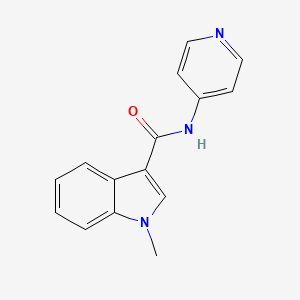
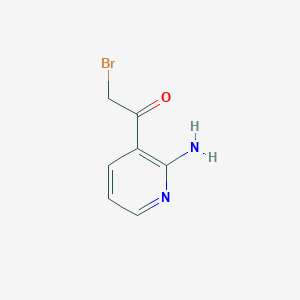

![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)

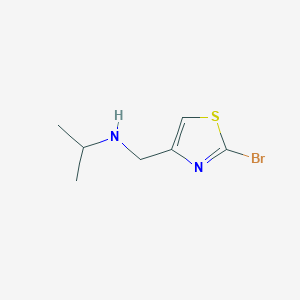
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)
